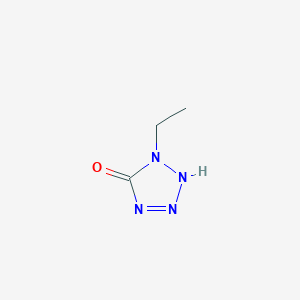

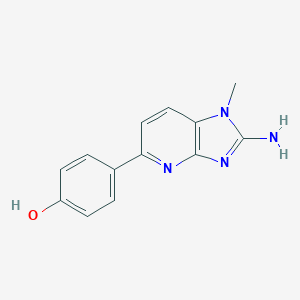

N-Fmoc-L-threonine Allyl Ester

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-Fmoc-L-threonine allyl ester and related compounds involves several steps, including esterification and protection strategies. For instance, Wojciechowski and Hudson (2008) described a practical synthesis of allyl esters of N-[2-(Fmoc)aminoethyl]glycine, showcasing a method relevant to the synthesis of peptide nucleic acid monomers using Fmoc/bis-N-Boc-protected monomers in solid-phase peptide synthesis (Wojciechowski & Hudson, 2008). Similarly, efficient pathways have been developed for synthesizing peptide thioesters from allyl esters under solid-phase conditions, highlighting the versatility and utility of allyl ester intermediates in peptide synthesis (Li & Wang, 2007).

Molecular Structure Analysis

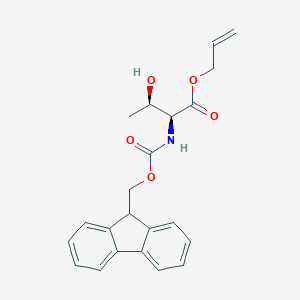

The molecular structure of N-Fmoc-L-threonine allyl ester is characterized by the presence of the Fmoc protecting group, which is essential for peptide synthesis. This structure allows for selective deprotection and coupling reactions, facilitating the incorporation of threonine into peptides without racemization or side reactions. Advanced synthetic methods ensure the preservation of stereochemical integrity and functional group compatibility during synthesis processes.

Chemical Reactions and Properties

Chemical reactions involving N-Fmoc-L-threonine allyl ester mainly focus on its role in peptide bond formation and the subsequent removal of protecting groups. The allyl ester serves as a versatile precursor for various modifications, including the transformation into thioesters for peptide ligation techniques. The Fmoc group is typically removed under basic conditions, while the allyl ester can be cleaved or modified under specific conditions, showcasing the compound's reactivity and functional utility in synthetic chemistry (Hojo et al., 2011).

Physical Properties Analysis

The physical properties of N-Fmoc-L-threonine allyl ester, such as solubility, stability, and crystallinity, are crucial for its handling and use in synthetic applications. These properties are influenced by the protective groups and the overall molecular structure, affecting its behavior in different solvents and under various synthetic conditions. The stable hydrochloride salts of related esters, as described by Wojciechowski and Hudson (2008), exemplify the importance of physical properties in the storage and use of such intermediates.

Chemical Properties Analysis

The chemical properties of N-Fmoc-L-threonine allyl ester, including reactivity, selectivity, and protection/deprotection behavior, are fundamental to its application in peptide synthesis. The Fmoc group provides orthogonality in protection strategies, allowing for sequential deprotection and coupling reactions without interfering with other functional groups. The allyl ester group offers a site-specific handle for modifications, such as conversion to thioesters or other derivatives, facilitating complex peptide assembly processes.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry and Peptide Synthesis

“N-Fmoc-L-threonine Allyl Ester” is a type of Fmoc-protected amino ester, which is used in the field of organic chemistry, particularly in peptide synthesis .

Method of Application

The Fmoc-protected amino acid is dissolved in dichloromethane (DCM) and N, N -diisopropylethylamine (DIPEA) . Mild orthogonal ester hydrolysis conditions are systematically explored using calcium(II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .

Results or Outcomes

The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

Sure, here is another application of “N-Fmoc-L-threonine Allyl Ester” in the field of Chemical Protein Synthesis .

Chemical Protein Synthesis

“N-Fmoc-L-threonine Allyl Ester” is used in the synthesis of thiolated and selenylated amino-acid building blocks, which play important roles in conquering challenging protein targets with distinct post-translational modification (PTM) patterns .

Application

The compound is used in the creation of synthetic thiol and selenol derived amino acids for expanding the scope of chemical protein synthesis . The ability to incorporate post-translationally modified amino acids into protein targets via chemical ligation of peptide fragments has enabled the access to homogeneous proteins bearing discrete PTM patterns .

Method of Application

The authors produced three suitably functionalized peptide fragments via Fmoc-based solid-phase peptide synthesis (SPPS) for convergent assembly of the desired protein . The N-terminal fragment containing a C-terminal TFET thioester with the desired sulfated Tyr12 was protected by a neopentyl group .

Results or Outcomes

The combination of these ligation techniques and desulfurization/deselenization chemistries has led to streamlined synthesis of multiple structurally-complex, post-translationally modified proteins .

Sure, here is another application of “N-Fmoc-L-threonine Allyl Ester” in the field of Medicinal Chemistry .

Medicinal Chemistry

“N-Fmoc-L-threonine Allyl Ester” is used in the field of medicinal chemistry for the synthesis of modified amino acids, which are important tools in structure-activity relationship (SAR) studies .

Application

The compound is used in the synthesis of modified amino acids for SAR studies . These modified amino acids can be used to study the interaction between a drug and its biological target, and to understand the role of different functional groups in the drug’s activity .

Method of Application

The authors used Fmoc-protected amino acids for the synthesis of modified amino acids . The free carboxylate of the amino acid can carry out nucleophilic side-reactions on alkyl halide, for example, if not adequately protected . Therefore, the carboxylate is protected as an ester during the modification .

Results or Outcomes

The use of “N-Fmoc-L-threonine Allyl Ester” in the synthesis of modified amino acids has enabled the study of the structure-activity relationship of various drugs . This has led to a better understanding of the interaction between drugs and their biological targets, and has helped in the design of more effective drugs .

Safety And Hazards

Zukünftige Richtungen

“N-Fmoc-L-threonine Allyl Ester” is a product for proteomics research and is a useful research chemical . It is available for purchase for a variety of research applications . The future directions of this compound could involve its use in further proteomics research and other scientific investigations.

Eigenschaften

IUPAC Name |

prop-2-enyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-3-12-27-21(25)20(14(2)24)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20,24H,1,12-13H2,2H3,(H,23,26)/t14-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXCMMPBFKKXPV-VLIAUNLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467098 | |

| Record name | N-Fmoc-L-threonine Allyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fmoc-L-threonine Allyl Ester | |

CAS RN |

136523-92-7 | |

| Record name | N-Fmoc-L-threonine Allyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.